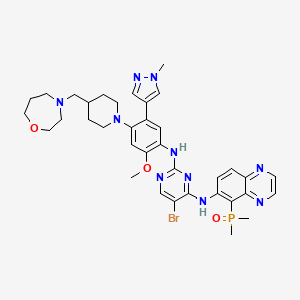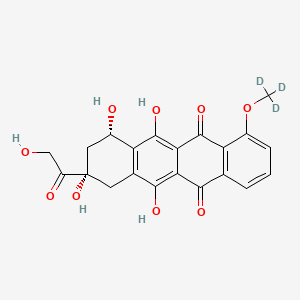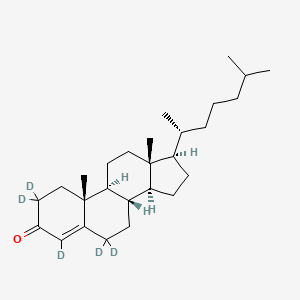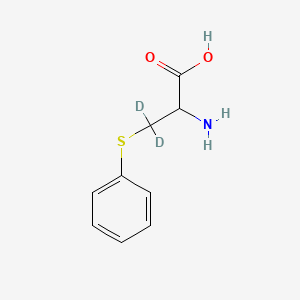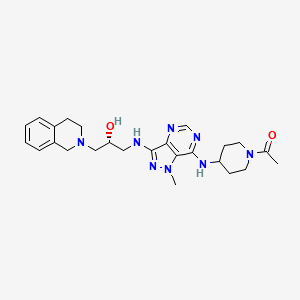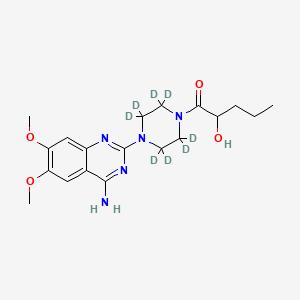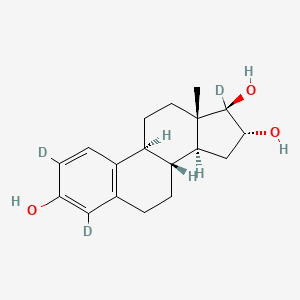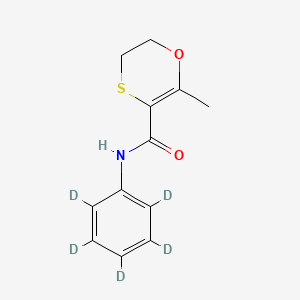
Carboxin-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carboxin-d5 is a deuterated form of Carboxin, a systemic fungicide widely used in agriculture to protect crops from fungal diseases. This compound is specifically labeled with deuterium, which makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and environmental fate.
準備方法
The synthesis of Carboxin-d5 involves several steps, starting with the reaction of acetoacetanilide with bis(2-hydroxyethyl) disulfide in a sodium hydroxide solution. This reaction forms an intermediate, which is then cyclized and dehydrated under acidic conditions to produce the ethyl ester of the 1,4-oxathiine heterocycle. The final step involves converting this ester into an amide with aniline using standard conditions via the carboxylic acid and acid chloride . Industrial production methods typically involve optimizing these steps to achieve high yields and purity.
化学反応の分析
Carboxin-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common reagents for this reaction include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and thioethers. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the oxathiine ring is opened and substituted with different nucleophiles. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Carboxin-d5 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in studies involving the metabolic pathways of Carboxin and its derivatives.
Biology: this compound is used to study the effects of Carboxin on various biological systems, including its impact on fungal growth and development.
Medicine: Research involving this compound helps in understanding the potential therapeutic applications of Carboxin and its derivatives.
作用機序
Carboxin-d5 exerts its effects by inhibiting the mitochondrial complex II enzyme, also known as succinate dehydrogenase. This inhibition disrupts the electron transfer process in the respiratory chain, leading to a reduction in ATP production and subsequent fungal cell death. The molecular targets involved include the quinone reduction site of the enzyme complex, preventing ubiquinone from binding and functioning properly .
類似化合物との比較
Carboxin-d5 is unique compared to other similar compounds due to its deuterium labeling, which makes it particularly useful in research applications. Similar compounds include:
Oxycarboxin: Another systemic fungicide with a similar mode of action but different chemical structure.
Strobilurins: These compounds also inhibit mitochondrial respiration but target a different complex (complex III) in the electron transport chain.
This compound’s uniqueness lies in its ability to provide detailed insights into the metabolic and environmental fate of Carboxin, making it an invaluable tool in scientific research.
特性
分子式 |
C12H13NO2S |
|---|---|
分子量 |
240.33 g/mol |
IUPAC名 |
6-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C12H13NO2S/c1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14)/i2D,3D,4D,5D,6D |
InChIキー |
GYSSRZJIHXQEHQ-VIQYUKPQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)C2=C(OCCS2)C)[2H])[2H] |
正規SMILES |
CC1=C(SCCO1)C(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


